molecular formula C10H13N B2462377 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile CAS No. 850011-76-6

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile

Cat. No.: B2462377
CAS No.: 850011-76-6
M. Wt: 147.221
InChI Key: HUDOBXSRRQTDHK-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H13N It is characterized by a cyclohexane ring substituted with a propynyl group and a nitrile group

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile typically involves the alkylation of cyclohexane derivatives with propargyl bromide. One common method includes the use of phase-transfer catalysis, where methyl indole-5-carboxylate is N-alkylated with propargyl bromide in toluene and 50% sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the propynyl group can undergo radical addition and cross-coupling reactions. These interactions enable the compound to form new bonds and modify molecular structures, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclohexane ring with the propynyl and nitrile groups, providing distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-prop-2-ynylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-6-10(9-11)7-4-3-5-8-10/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDOBXSRRQTDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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